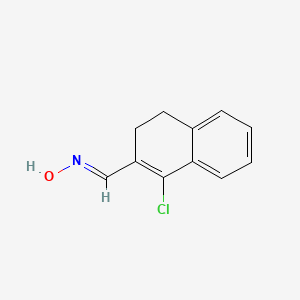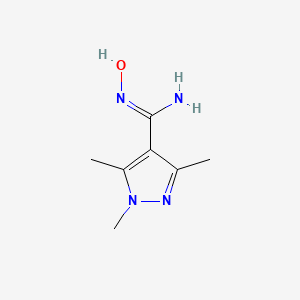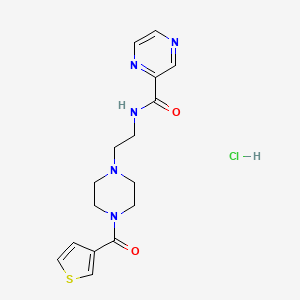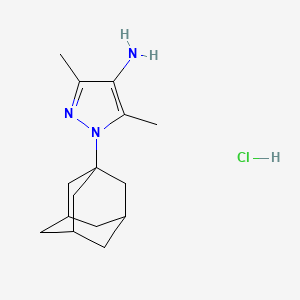
4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine” is a complex organic molecule that contains a pyrimidine ring, a phenyl group, and a 1,3-benzodioxol-5-yl group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleotides. The phenyl group is a common substituent in organic chemistry, and 1,3-benzodioxol-5-yl is a methylenedioxyphenyl group, which is often found in pharmaceuticals and other biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the phenyl group, and the attachment of the 1,3-benzodioxol-5-yl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as with any organic molecule, can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. For instance, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. These properties could be determined experimentally or predicted using computational chemistry methods.Scientific Research Applications
Synthesis and Design Approaches
- Innovative Synthesis Techniques : Researchers have developed novel synthetic routes and methodologies for derivatives of pyrimidine, highlighting the compound's versatility and potential as a scaffold for further chemical modifications. These include microwave-induced synthesis techniques for potential antitumor agents and environmentally friendly, one-pot synthetic methods for generating various derivatives with potential biological activities (Insuasty et al., 2008) (Rostamizadeh et al., 2013).
Biological Activities and Applications
- Anticancer Potential : A significant body of research has focused on evaluating the anticancer properties of pyrimidine derivatives. Compounds have demonstrated inhibitory effects against various cancer cell lines, highlighting the potential of these derivatives in cancer therapy (El-Deeb et al., 2010) (Al-Ghulikah et al., 2022).
- Antimicrobial and Antibacterial Effects : Several studies have demonstrated the antimicrobial and antibacterial efficacy of pyrimidine derivatives, suggesting their use as potential treatments for bacterial infections (Tay et al., 2022) (Gupta et al., 2016).
Pharmacokinetic Characterization and Therapeutic Implications
- Drug Design and Pharmacokinetics : Research into the pharmacokinetic properties of pyrimidine derivatives has identified compounds with promising drug-like characteristics, including oral bioavailability and therapeutic efficacy in preclinical models (Chrovian et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-2-4-12(5-3-1)17-18-9-8-14(19-17)13-6-7-15-16(10-13)21-11-20-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPSVPVEHGUOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)


![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2604885.png)
![2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide](/img/structure/B2604886.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-fluoroquinazoline](/img/structure/B2604892.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)

![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)


